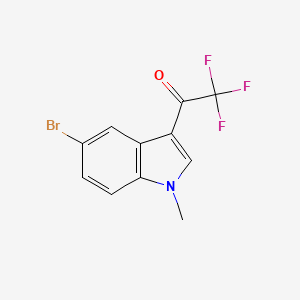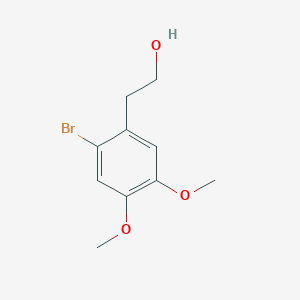
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Bromo-4,5-dimethoxyphenyl)ethanol”, also known as “2-Bromo-4,5-dimethoxybenzyl alcohol”, is a chemical compound with the molecular formula C9H11BrO3 . It is a white to pink-purple crystalline powder . It is insoluble in water and hexane, but soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with two methoxy groups, a bromine atom, and an ethanol group . The IUPAC name for this compound is (2-bromo-4,5-dimethoxyphenyl)methanol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 247.088 g/mol . It has a melting point range of 95.0°C to 100.0°C . As mentioned earlier, it is insoluble in water and hexane, but soluble in several organic solvents .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
2-(2-Bromo-4,5-dimethoxyphenyl)ethanol, a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied for its metabolic pathways in various species, including humans. Oxidative deamination results in the formation of this compound and related compounds. This research provides insights into the metabolism and possible toxic effects of 2C-B and its derivatives, highlighting interspecies differences in metabolism (Carmo et al., 2005).
Urinary Metabolites in Rats
The in vivo metabolism of this compound in rats has been extensively studied. Various metabolites of 2C-B were identified in rat urine, suggesting multiple metabolic pathways. These findings are crucial for understanding the biotransformation of this compound in mammalian systems (Kanamori et al., 2002).
Oxidation in Lignin Model Compounds
Studies on 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound related to this compound, have revealed the kinetics of oxidation by chlorine dioxide. This research provides valuable insights into the oxidative and chlorination reactions of lignin model compounds, crucial for understanding the environmental impact of elemental chlorine-free bleaching in pulp processing (Nie et al., 2014).
Synthesis and Reaction Studies
Research on the synthesis and reactions of compounds related to this compound includes studies on various bromophenols and their inhibitory properties. This research contributes to the development of novel inhibitors for therapeutic applications in diseases like glaucoma and osteoporosis (Balaydın et al., 2012).
Acidolysis of Lignin Model Compounds
The acidolysis of non-phenolic C6-C2-type model compounds, including those similar to this compound, has been explored. This study sheds light on the reaction mechanisms involved in the cleavage of β-O-4 bonds during the acidolysis of lignin, relevant for understanding the chemical processing of lignin in various industrial applications (Yokoyama & Matsumoto, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYZFKWLASANKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCO)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
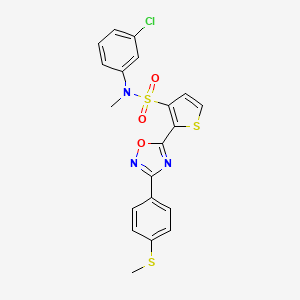
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide](/img/structure/B2856038.png)
![3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole](/img/structure/B2856039.png)



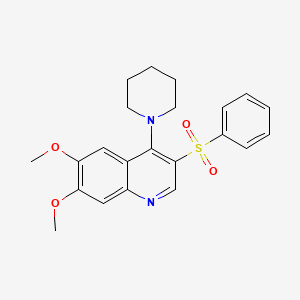
![3-(3-ethoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856046.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)

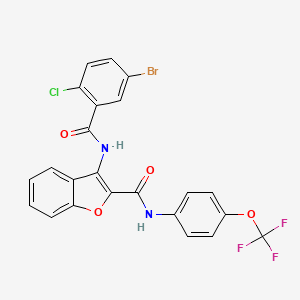
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)
